Commercial Supply & Technical Analysis: O-Methyl-L-Serine Ethyl Ester HCl
Commercial Supply & Technical Analysis: O-Methyl-L-Serine Ethyl Ester HCl
The following technical guide details the commercial landscape, procurement specifications, and application protocols for O-Methyl-L-serine ethyl ester hydrochloride .
Content Type: Technical Procurement & Application Guide Target Audience: Medicinal Chemists, Peptide Scientists, and Sourcing Managers[1]
Executive Summary & Chemical Identity
O-Methyl-L-serine ethyl ester hydrochloride is a specialized amino acid derivative used primarily as a building block in the synthesis of peptidomimetics and chiral APIs.[1] Unlike standard serine derivatives, this compound features dual protection: the side-chain hydroxyl is capped as a methyl ether (preventing unwanted nucleophilic attacks or oxidation), and the C-terminus is protected as an ethyl ester.[1]
Core Chemical Data
| Property | Specification |
| Chemical Name | (S)-Ethyl 2-amino-3-methoxypropanoate hydrochloride |
| Common Name | O-Methyl-L-serine ethyl ester HCl |
| CAS Number | 2126143-96-0 (HCl Salt) |
| Molecular Formula | C₆H₁₃NO₃[1][2][3][4] · HCl |
| Molecular Weight | 183.63 g/mol |
| Structural Features | Ether-linked side chain (Methoxy); Ethyl ester C-terminus |
⚠️ Critical Procurement Warning: Sourcing errors frequently occur due to nomenclature similarities. Ensure you do not purchase:
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L-Serine ethyl ester HCl (CAS 26348-61-8): Has a free hydroxyl group.[1]
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O-Methyl-L-serine methyl ester HCl (CAS 5680-80-8): Has a methyl ester, not ethyl.[1]
Commercial Supply Landscape
The supply chain for this compound is bifurcated into Catalog Suppliers (Research Scale) and Custom Synthesis Houses (Bulk Scale). It is not a high-volume commodity chemical; availability is often "Make-to-Order" or limited stock.[1]
Table 1: Verified Commercial Suppliers
| Supplier Tier | Key Vendors | Catalog / Ref ID | Scale | Notes |
| Global Distributor | Sigma-Aldrich (MilliporeSigma) | Consult Local Listings | mg - g | High reliability; often re-sources from specialized producers.[1] |
| Specialized Organic | Fluorochem | 10-F571483 | g - kg | Strong presence in Europe; transparent batch data.[1] |
| Asian Major | BLD Pharm | BD02513910 | g - kg | Cost-effective for scale-up; verify batch H-NMR.[1] |
| Sourcing Aggregator | CymitQuimica | 2126143-96-0 | Various | Aggregates stock from Fluorochem and others.[1] |
Procurement Strategy
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Verify CAS: Always cross-reference 2126143-96-0 .[1]
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Check Enantiomeric Excess (ee): For drug development, require >98% ee. The etherification step in synthesis can sometimes lead to minor racemization.
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Salt Stoichiometry: Ensure the product is the mono-hydrochloride. Excess HCl can interfere with sensitive coupling reactions.
Technical Specifications & Quality Control
When receiving this material, the following quality attributes must be validated to ensure experimental success.
Specification Limits
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Appearance: White to off-white hygroscopic powder.[1]
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Purity (HPLC): ≥ 97.0%.
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Proton NMR (D₂O): Must show distinct ethyl quartet/triplet and a sharp singlet for the methoxy group (~3.3 ppm).
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Water Content (Karl Fischer): < 1.0% (Critical: Esters are prone to hydrolysis if wet).
Visualizing the Verification Logic
The following diagram outlines the decision logic for validating the incoming raw material.
Figure 1: Quality Control Workflow for validating O-Methyl-L-serine ethyl ester HCl upon receipt.
Handling, Stability, and Protocols
Storage & Stability[5]
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Hygroscopicity: The HCl salt is hygroscopic. Absorption of atmospheric moisture will accelerate ester hydrolysis (releasing ethanol and the free acid).
-
Conditions: Store at -20°C in a tightly sealed container, preferably under argon or nitrogen. Desiccate before opening.
-
Shelf Life: ~12 months if stored correctly.
Experimental Protocol: Standard Peptide Coupling
This protocol describes the coupling of O-Methyl-L-serine ethyl ester HCl to an N-protected amino acid (e.g., Boc-Phe-OH) using standard EDC/HOBt chemistry.[1]
Reagents:
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O-Methyl-L-serine ethyl ester HCl (1.0 equiv)[1]
-
DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)[1]
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DCM (Dichloromethane) or DMF (Dimethylformamide) - Anhydrous[1]
Step-by-Step Methodology:
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Neutralization: In a round-bottom flask, dissolve O-Methyl-L-serine ethyl ester HCl in anhydrous DCM (0.1 M concentration).
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Base Addition: Cool to 0°C and add DIPEA dropwise. Stir for 10 minutes. Note: This liberates the free amine in situ.
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Activation: In a separate vessel, dissolve the N-protected amino acid, EDC, and HOBt in DCM. Stir for 15 minutes to form the active ester.
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Coupling: Transfer the activated amino acid solution into the amine solution at 0°C.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC or LC-MS.[1]
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Workup: Wash with 1N HCl (remove unreacted amine/DIPEA), saturated NaHCO₃ (remove unreacted acid), and brine. Dry over MgSO₄.
Synthesis Pathway & Application Context
Understanding how this building block is made helps in troubleshooting impurities. It is typically synthesized by esterifying pre-methylated serine.
Figure 2: Synthetic route to the target compound. The O-methylation step is the primary source of potential enantiomeric impurities.[1]
Why Use This Derivative?
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Orthogonal Protection: The methyl ether is stable to both acid (TFA) and base (Piperidine), unlike trityl or t-butyl ethers which are acid-labile.[1] It is permanently blocked unless harsh conditions (BBr₃) are used.
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Solubility: The ethyl ester provides slightly higher lipophilicity than the methyl ester, which can improve solubility in organic solvents (DCM/EtOAc) during workups.
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Metabolic Stability: Methyl ethers are often more metabolically stable than free hydroxyls, making this motif useful in designing protease-resistant peptidomimetics.[1]
References
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CymitQuimica. (S)-Ethyl 2-amino-3-methoxypropanoate hydrochloride Product Page. Retrieved from
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Sigma-Aldrich. Product Specification: (S)-Ethyl 2-amino-3-methoxypropanoate hydrochloride.[1] Retrieved from
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BLD Pharm. Ethyl 2-amino-3-methoxypropanoate hydrochloride Catalog Entry. Retrieved from
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BenchChem. Synthesis of Serine Derivatives for Research Applications. Retrieved from
Sources
- 1. wap.guidechem.com [wap.guidechem.com]
- 2. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents [patents.google.com]
- 3. L-Serine methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. (S)-Ethyl 2-amino-3-methoxypropanoate hydrochloride [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CAS 5680-80-8: L-Serine, methyl ester, hydrochloride (1:1) [cymitquimica.com]
